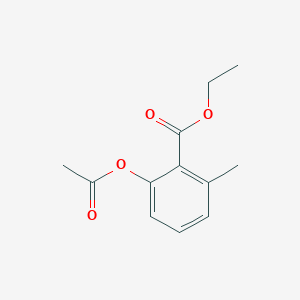
Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide is a complex organic compound characterized by its unique structure, which includes multiple benzoyl groups and a bromide ion
Métodos De Preparación
The synthesis of Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide typically involves multiple steps. The process begins with the preparation of 4-hexylbenzoic acid, which is then subjected to a series of reactions to introduce the benzoyl groups and the ethylamine moiety. The final step involves the introduction of the bromide ion to form the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Ethanaminium, 2-((4-(4-hexylbenzoyl)benzoyl)oxy)-N-(2-((4-(4-hexylbenzoyl)benzoyl)oxy)ethyl)-N,N-dimethyl-, bromide can be compared with similar compounds, such as:
4-Hexylresorcinol: Shares the hexylbenzoyl group but differs in overall structure and applications.
Dihydroxybenzenes: Compounds like catechol, resorcinol, and hydroquinone have similar aromatic structures but different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
108418-25-3 |
|---|---|
Fórmula molecular |
C46H56BrNO6 |
Peso molecular |
798.8 g/mol |
Nombre IUPAC |
bis[2-[4-(4-hexylbenzoyl)benzoyl]oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C46H56NO6.BrH/c1-5-7-9-11-13-35-15-19-37(20-16-35)43(48)39-23-27-41(28-24-39)45(50)52-33-31-47(3,4)32-34-53-46(51)42-29-25-40(26-30-42)44(49)38-21-17-36(18-22-38)14-12-10-8-6-2;/h15-30H,5-14,31-34H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OVNHSQYCUAJFIO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC[N+](C)(C)CCOC(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)CCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



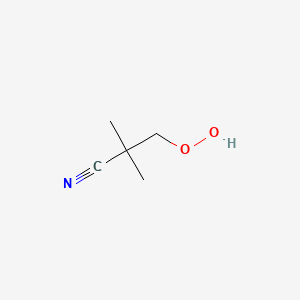
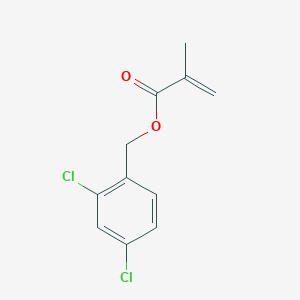
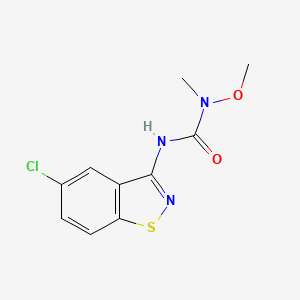

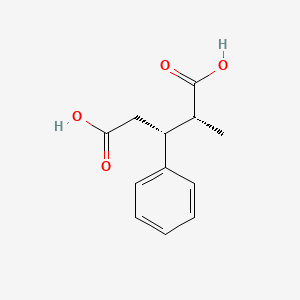

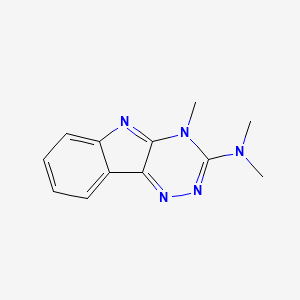
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
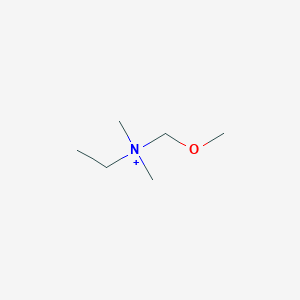
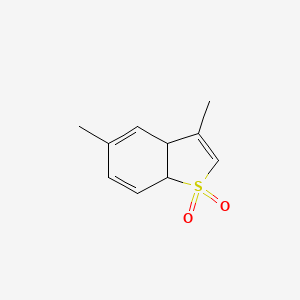
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
